5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-Chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (5-chloro-M2T) is an organic compound belonging to the triazole family of heterocyclic compounds. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 5-chloro-M2T has a variety of uses in scientific research and laboratory experiments. It is used as an intermediate in organic synthesis, as a reagent in the synthesis of various pharmaceuticals, and as a catalyst in the production of various polymers.
Scientific Research Applications
Antimicrobial Agent
5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one: has been studied for its antimicrobial properties. Derivatives of the imidazole group, to which this compound belongs, have shown a broad range of biological activities, including antibacterial and antifungal effects . This makes it a candidate for developing new antimicrobial agents that could be used in treating infectious diseases.
Agricultural Chemicals
The triazole ring is a common motif in agricultural chemicals, particularly in pesticides and herbicides . The compound’s potential for use in these applications stems from its ability to interfere with the biological processes of pests and weeds, providing a means for crop protection and yield improvement.
Pharmaceutical Research
Imidazole derivatives are known to possess various pharmacological activities. They serve as core structures in several drugs, exhibiting anti-inflammatory, antitumor, antidiabetic, and anti-allergic properties . 5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one could be utilized in the synthesis of new pharmaceuticals that leverage these beneficial effects.
Corrosion Inhibitors
Compounds with a triazole ring have been investigated for their corrosion inhibition properties. They can form a protective layer on metals, preventing oxidation and degradation . This application is particularly relevant in industries where metal components are exposed to harsh environments.
Explosives Development
Similar compounds with a triazole ring have been used in the synthesis of explosives. They can contribute to the stability and performance of explosive materials . Research into 5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one could lead to the development of safer and more efficient explosive compounds.
Biocidal Applications
Isothiazolone derivatives, which are structurally related to this compound, are used as biocides in various industrial applications . The compound’s potential biocidal activity could be harnessed in formulations to control microbial growth in systems such as cooling towers or metalworking fluids.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with a similar 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole nucleus are known to interact with multiple biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
properties
IUPAC Name |
5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIWFHUNHSWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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